![molecular formula C16H21N3O5 B2654165 Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate CAS No. 491867-84-6](/img/structure/B2654165.png)
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is a chemical compound that can be purchased online for pharmaceutical testing . It is a compound that incorporates the benzo[d][1,3]dioxole subunit .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular formula of Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate is C16H21N3O5 . Its molecular weight is 335.36 .Scientific Research Applications
Crystal Structure and Synthesis
- A study by Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of a closely related compound, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," showcasing the conformation of molecules within the crystal and emphasizing its potential for further research applications in drug design and synthesis (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives from a reaction involving ester ethoxycarbonylhydrazones, demonstrating moderate to good antimicrobial activities against various microorganisms. This research underscores the compound's potential as a precursor in developing antimicrobial agents (Bektaş et al., 2007).
Mycobacterium Tuberculosis DNA GyrB Inhibition
- Reddy et al. (2014) described the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives as inhibitors of Mycobacterium tuberculosis DNA GyrB, highlighting their significant potential in developing new antitubercular agents (Reddy et al., 2014).
Organic Crystal Engineering
- Research by Weatherhead-Kloster et al. (2005) focused on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], derived from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, offering insights into crystal engineering and molecular interactions critical for drug design (Weatherhead-Kloster et al., 2005).
Antibacterial Activities
- Desai and Chikhalia (2005) explored the antibacterial activities of synthesized 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, finding them highly active against both Gram-positive and Gram-negative bacteria. This suggests the compound's utility in creating effective antibacterial agents (Desai & Chikhalia, 2005).
properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-2-22-16(21)19-7-5-18(6-8-19)10-15(20)17-12-3-4-13-14(9-12)24-11-23-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMHKSXTOMDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.